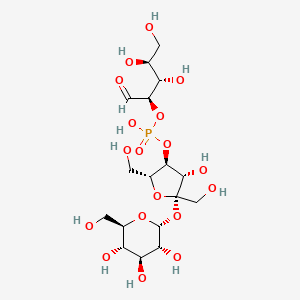
Agrocinopine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Agrocinopine is an Opine phosphorylated sugar synthesized by crown gall tumors & utilized as nutrient source by bacteria responsible for infection.
科学的研究の応用
Agrocinopine Production
Recent studies have shown that certain plants, such as sweet potatoes (Ipomoea batatas), can synthesize agrocinopines through the expression of specific genes, such as this compound synthase (ACS). This process enhances the plant's ability to interact with its microbial environment, potentially leading to improved plant health and growth.
Table 1: this compound Production in Plants
| Plant Species | Gene Identified | This compound Type | Reference |
|---|---|---|---|
| Ipomoea batatas | IbACS1 | This compound A | |
| Tobacco | IbACS1 | This compound-like | |
| Various Eudicots | ACS genes | Various |
Role in Plant-Microbe Interactions
Agrocinopines not only serve as nutrients but also modulate the composition of microbial communities in the rhizosphere. For instance, the expression of IbACS in tobacco led to the enrichment of specific bacteria capable of catabolizing agrocinopines, indicating a symbiotic relationship that could enhance nutrient availability for the plant.
Case Study: Tobacco and Rhizosphere Microbial Community
- Objective : Investigate the impact of this compound production on rhizosphere microbiota.
- Method : Expression of IbACS in tobacco plants.
- Findings : Increased diversity and abundance of beneficial bacteria, including a novel Leifsonia species capable of utilizing this compound A.
- Implications : Suggests potential for agrocinopines to enhance plant health through microbial community manipulation .
Biotechnological Applications
The ability to manipulate this compound production has several biotechnological applications:
- Crop Improvement : Enhancing resistance to pathogens through this compound-mediated signaling pathways.
- Bioremediation : Utilizing microbes that can degrade agrocinopines for soil health improvement.
- Plant-Microbe Symbiosis : Engineering crops to produce agrocinopines could foster beneficial microbial associations.
Table 2: Potential Biotechnological Applications of Agrocinopines
| Application Type | Description | Potential Benefits |
|---|---|---|
| Crop Improvement | Enhance pathogen resistance | Reduced chemical pesticide use |
| Bioremediation | Use microbes for soil decontamination | Improved soil health |
| Microbial Symbiosis | Promote beneficial microbes through agrocinopines | Enhanced nutrient uptake |
化学反応の分析
Structural Characterization and Key Functional Groups
Agrocinopine A (C₁₇H₃₀O₁₈P) consists of sucrose (glucose-fructose) linked via a phosphodiester bond to L-arabinose at the fructose 4-OH and arabinose 2-OH positions . Key features:
-
Phosphodiester bridge : Critical for molecular recognition by Agrobacterium transporters .
-
Anomeric configuration : L-Arabinose exists as α/β anomers (1:2 ratio) .
-
Fragmentation pattern : MS/MS analysis reveals diagnostic ions at m/z 421 (sucrose-phosphate), 373 (cleaved sucrose-phosphate), and 229/221 (arabinose-phosphate derivatives) .
Enzymatic Catabolism in Agrobacterium
This compound catabolism involves two sequential reactions mediated by the acc operon-encoded enzymes:
-
AccF specificity : Splits the C-O-P bond without hydrolyzing the glycosidic bond in sucrose .
-
AccG regulation : Induced under phosphate-limiting conditions to scavenge phosphate .
Borohydride Reduction
Reduction of the L-arabinose anomeric carbon (C1) with NaBH₄ converts this compound A to This compound A-arabinitol , abolishing its ability to enhance agrocin 84 uptake . This confirms the arabinose moiety’s role in bacterial chemotaxis.
Synthetic Analogues
Efforts to synthesize this compound analogs focus on:
-
Phosphodiester replacements : Testing sulfonate or carboxylate linkages .
-
Sugar substitutions : Replacing arabinose with ribose or xylose to study substrate specificity .
Regulation of Bacterial Gene Expression
Agrocinopines induce the acc operon via a dual phosphate-opine regulatory system :
| Condition | β-Galactosidase Activity (Miller Units) |
|---|---|
| Phosphate-rich (-opines) | 5–56 |
| Phosphate-rich (+opines) | 32–1,405 |
| Phosphate-limited | 10–2,182 |
-
Mechanism : Agrocinopines bind the repressor AccR, relieving inhibition of the accR promoter .
-
Phosphate synergy : Low phosphate amplifies opine-induced expression by 10–100x .
Ecological and Agricultural Implications
-
Agrocin 84 activation : AccF processes this compound A to activate this bacteriocin, selectively killing competing Agrobacterium strains .
-
Nutrient cycling : Arabinose and sucrose released from agrocinopines serve as carbon sources, while phosphate is recycled .
This systematic analysis underscores agrocinopines’ dual role as metabolic substrates and signaling molecules, with applications in plant biotechnology and pathogen control.
特性
CAS番号 |
77193-02-3 |
|---|---|
分子式 |
C17H31O18P |
分子量 |
554.4 g/mol |
IUPAC名 |
[(2R,3S,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] [(2R,3S,4S)-3,4,5-trihydroxy-1-oxopentan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C17H31O18P/c18-1-6(23)10(24)8(3-20)34-36(29,30)35-14-9(4-21)32-17(5-22,15(14)28)33-16-13(27)12(26)11(25)7(2-19)31-16/h3,6-16,18-19,21-28H,1-2,4-5H2,(H,29,30)/t6-,7+,8-,9+,10-,11+,12-,13+,14+,15-,16+,17-/m0/s1 |
InChIキー |
MQDWDXNPTQNPOZ-HKJCQTGWSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)OP(=O)(O)OC(C=O)C(C(CO)O)O)O)CO)O)O)O)O |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O[C@@H](C=O)[C@H]([C@H](CO)O)O)O)CO)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)OP(=O)(O)OC(C=O)C(C(CO)O)O)O)CO)O)O)O)O |
外観 |
Solid powder |
Key on ui other cas no. |
81617-83-6 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Agrocinopine; Agrocinopine A; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















